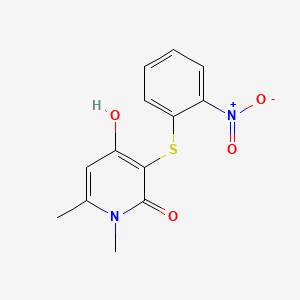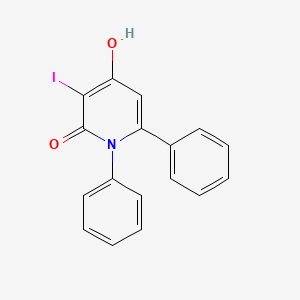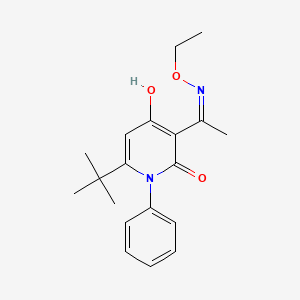
4-hydroxy-3-({2-nitrophenyl}sulfanyl)-1,6-dimethyl-2(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-3-({2-nitrophenyl}sulfanyl)-1,6-dimethyl-2(1H)-pyridinone is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-3-({2-nitrophenyl}sulfanyl)-1,6-dimethyl-2(1H)-pyridinone typically involves multi-step organic reactions. One common method starts with the nitration of 2-phenylthiopyridine, followed by methylation and hydroxylation steps. The reaction conditions often require the use of strong acids, bases, and oxidizing agents under controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 4-hydroxy-3-({2-nitrophenyl}sulfanyl)-1,6-dimethyl-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), sulfuric acid (H2SO4).
Major Products:
Oxidation: Amino derivatives.
Reduction: Various oxidized forms.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-3-({2-nitrophenyl}sulfanyl)-1,6-dimethyl-2(1H)-pyridinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-hydroxy-3-({2-nitrophenyl}sulfanyl)-1,6-dimethyl-2(1H)-pyridinone involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to changes in their activity and function. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- 2-Methyl-3-(2-nitrophenylthio)-4-hydroxy-6-methylpyridine-2(1H)-one
- 1-Methyl-3-(2-aminophenylthio)-4-hydroxy-6-methylpyridine-2(1H)-one
- 1-Methyl-3-(2-chlorophenylthio)-4-hydroxy-6-methylpyridine-2(1H)-one
Uniqueness: 4-hydroxy-3-({2-nitrophenyl}sulfanyl)-1,6-dimethyl-2(1H)-pyridinone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group, in particular, allows for a range of chemical modifications and interactions that are not possible with similar compounds lacking this group.
Eigenschaften
Molekularformel |
C13H12N2O4S |
|---|---|
Molekulargewicht |
292.31g/mol |
IUPAC-Name |
4-hydroxy-1,6-dimethyl-3-(2-nitrophenyl)sulfanylpyridin-2-one |
InChI |
InChI=1S/C13H12N2O4S/c1-8-7-10(16)12(13(17)14(8)2)20-11-6-4-3-5-9(11)15(18)19/h3-7,16H,1-2H3 |
InChI-Schlüssel |
UIMKQJHBYPHHKN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=O)N1C)SC2=CC=CC=C2[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-chlorophenyl)-3-(methylsulfonyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1188801.png)
![6-(4-Methoxyphenyl)-3-(methylsulfonyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one](/img/structure/B1188802.png)
![6-(3,4-dimethoxyphenyl)-3-(methylsulfonyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1188803.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-chlorobenzamide](/img/structure/B1188804.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3-methoxybenzamide](/img/structure/B1188805.png)
![2-fluoro-N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B1188808.png)

![3-[N-(benzyloxy)ethanimidoyl]-5-ethyl-4-hydroxy-1,6-diphenyl-2(1H)-pyridinone](/img/structure/B1188815.png)


![2-benzyl-1-hydroxy-5,6-dihydro-3H-benzo[f]chromen-3-one](/img/structure/B1188819.png)

